2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide
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Overview
Description
“2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide” is a chemical compound . It has a molecular formula of CHClFNO .
Synthesis Analysis
Thiophene derivatives have been synthesized using various strategies . Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide” includes elements such as carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen . The average mass of the molecule is 173.572 Da, and the mono-isotopic mass is 173.004364 Da .Scientific Research Applications
a. Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory properties, making them valuable candidates for drug development. They can modulate inflammatory pathways and potentially alleviate conditions associated with inflammation.
b. Anti-Cancer Properties: Certain thiophene derivatives demonstrate anti-cancer activity. Researchers have investigated their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The specific mechanisms vary, but these compounds hold promise as potential anticancer agents.
c. Anti-Fungal Agents: Thiophenes have been explored for their antifungal activity. They may inhibit fungal growth by disrupting cell membranes or interfering with essential metabolic processes.
d. Kinase Inhibitors: Some thiophene-based compounds act as kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting them can impact diseases like cancer, inflammation, and neurodegenerative disorders.
e. Anti-Anxiety and Anti-Psychotic Effects: Thiophenes may modulate neurotransmitter systems, leading to anxiolytic and anti-psychotic effects. These properties are relevant in mental health research.
f. Estrogen Receptor Modulation: Certain thiophenes interact with estrogen receptors, potentially influencing hormone-related conditions.
g. Anti-Arrhythmic Activity: Thiophenes have been studied for their effects on cardiac arrhythmias. Their impact on ion channels and membrane potential makes them interesting targets.
Material Science Applications
Beyond medicinal chemistry, thiophenes contribute to material science:
a. Conducting Polymers: Thiophene-based polymers exhibit electrical conductivity, making them useful in organic electronics, sensors, and solar cells. Their π-conjugated structures allow charge transport.
b. Metal Complexing Agents: Thiophenes can form stable complexes with metal ions. These complexes find applications in catalysis, sensors, and materials with tailored properties.
c. Insecticides and Agrochemicals: Researchers explore thiophenes as potential insecticides due to their effects on insect nervous systems. They may offer alternatives to conventional pesticides.
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide is myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins .
Mode of Action
The compound enters cancer cells effectively and causes DNA damage while simultaneously downregulating Mcl-1 to prompt a conspicuous apoptotic response . This dual action of causing DNA damage and promoting apoptosis makes it highly effective against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .
Biochemical Pathways
The compound affects the apoptosis and DNA damage repair pathways. By downregulating Mcl-1, it impairs the progression of apoptosis and promotes DNA damage . This leads to a decrease in the resistance factors of cancer cells for cisplatin .
Result of Action
The result of the compound’s action is a high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . It causes DNA damage and promotes apoptosis, leading to the death of cancer cells .
properties
IUPAC Name |
2-[(2-chloro-6-fluorobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2S/c13-7-2-1-3-8(14)9(7)11(18)16-12-6(10(15)17)4-5-19-12/h1-5H,(H2,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOIQNXIVQBWEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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